molecular formula C23H23FN4O3S B11294655 N-(4-fluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(4-fluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11294655
M. Wt: 454.5 g/mol
InChI Key: QVHMJYWULQBKQH-UHFFFAOYSA-N
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Description

N-(4-FLUOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrido[4,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-FLUOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the 4-fluorophenyl and 2-methoxyphenylmethyl groups. The final step involves the attachment of the sulfanylacetamide moiety. Reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-FLUOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(4-FLUOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-FLUOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(4-FLUOROPHENYL)-2-({6-[(2-METHOXYPHENYL)METHYL]-4-OXO-3H,4H,5H,6H,7H,8H-PYRIDO[4,3-D]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and the resulting biological activity

Properties

Molecular Formula

C23H23FN4O3S

Molecular Weight

454.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H23FN4O3S/c1-31-20-5-3-2-4-15(20)12-28-11-10-19-18(13-28)22(30)27-23(26-19)32-14-21(29)25-17-8-6-16(24)7-9-17/h2-9H,10-14H2,1H3,(H,25,29)(H,26,27,30)

InChI Key

QVHMJYWULQBKQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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